N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide - 895459-25-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Catalog Number: EVT-2845082
CAS Number: 895459-25-3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has emerged as a subject of interest in scientific research due to its potential biological activities, particularly as a potential antimicrobial agent. Its structure incorporates various pharmacologically relevant moieties, including the 1,3,4-oxadiazole ring, known for its diverse biological activities [, , ].

Synthesis Analysis
  • Formation of the 1,3,4-oxadiazole ring: This could be achieved through the reaction of 4-methoxybenzohydrazide with carbon disulfide followed by cyclization [, ].
  • Introduction of the p-tolylthioacetamide moiety: This could be accomplished through a nucleophilic substitution reaction between the 1,3,4-oxadiazole-2-thiol intermediate and 2-bromo-N-(p-tolyl)acetamide in the presence of a base like sodium hydride [, , , , , ].
Applications
  • Development of novel antimicrobial agents: Compounds possessing 1,3,4-oxadiazole moieties have demonstrated potent antibacterial and antifungal activities [, , , , , , , , , ].
  • Enzyme inhibition studies: Similar compounds have been explored for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, α-glucosidase, and urease, suggesting their potential for treating Alzheimer's disease, diabetes, and other related conditions [, , , ].
  • Anticancer research: Some 1,3,4-oxadiazole derivatives have shown promising anticancer activity, particularly by inhibiting topoisomerase 1 [, ].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

  • Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized using a “cost-effective” approach. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties, aiming to explore anticancer properties. The compound was synthesized with a 90% yield. In vitro anticancer activity evaluation following the NCI DTP protocol (“60 lines screening”) confirmed its anticancer properties. []

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1), C20H18N2O6 []

  • Compound Description: This study focuses on determining the crystal structure of the title compound. The compound crystallizes in a monoclinic crystal system with the space group P21/c. The crystal structure was determined at a temperature of 223(2) K, revealing specific arrangements of molecules within the unit cell. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide []

  • Compound Description: This research explores a series of N-substituted 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives, primarily focusing on their antimicrobial and hemolytic activities. The study involves synthesizing the derivatives from 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol by reacting it with various N-alkyl/aryl substituted 2-bromoacetamides. The synthesized compounds were characterized using EI-MS, IR, and 1H-NMR. Biological evaluation revealed that most compounds exhibited notable antimicrobial activity against selected microbial species, with varying degrees of potency. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide []

  • Compound Description: The study focuses on synthesizing and characterizing the title compound, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, through an S-alkylation reaction using 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione and 2-chloro-N-(pyrazin-2-yl)acetamide. The synthesized compound was characterized by IR, NMR, and mass spectral data. []

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

  • Compound Description: This research investigates a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w), synthesized in three steps, as potential therapeutic agents. Characterization was done using 1H-NMR, IR, and EI-MS spectral techniques. The synthesized compounds were screened for antibacterial and hemolytic activity, revealing promising results. Further analysis through enzyme inhibition activity and molecular docking provided insights into their potential mechanisms of action. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

  • Compound Description: This work explores the synthesis of bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole as potential therapeutic agents for Alzheimer’s disease and diabetes. The synthesized compounds were characterized using IR, EI-MS, 1H-NMR, and 13C-NMR techniques. In vitro evaluation revealed the compounds exhibited notable inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, suggesting potential therapeutic applications. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides []

  • Compound Description: This study investigates a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides for their potential antimicrobial and hemolytic activities. Synthesized by reacting 5-pheny-1,3,4-Oxadiazol-2-thiol with N-alkyl/aryl substituted 2-bromoacetamides, their structures were confirmed using EI-MS, IR, and 1H-NMR. Biological evaluation revealed that most exhibited good antimicrobial activity against specific microbial species but with varying degrees of potency. []

4-Methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c), (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides []

  • Compound Description: This research explores a novel series of 1,3,4-oxadiazoles containing chalcone analogs as potential antibacterial agents. It involves synthesizing two sets of 1,3,4-oxadiazoles: 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a–f) and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a–f). The compounds were characterized using proton, carbon nuclear magnetic resonance spectroscopy, infrared and mass spectral analysis. Antibacterial potency was assessed in vitro against various Gram-positive, Gram-negative, and fungal strains. []

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) []

  • Compound Description: This study describes the synthesis and characterization of various 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. Compound 6e exhibited significant cytotoxic effects against the PANC-1 and HepG2 cancer cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. The synthesized compounds were characterized using LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis. []

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e), N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i) []

  • Compound Description: This study focuses on synthesizing and evaluating novel 1,3,4-oxadiazole derivatives as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for treating small cell lung cancer. Characterization was done using melting point, TLC, IR Spectroscopy, mass spectroscopy, and 1H NMR. The in vitro biological evaluation on the NCI-H2066 cell line (at concentrations of 10-1000 µM) used the telomeric repeat amplification protocol assay. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole []

  • Compound Description: This research synthesized a series of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potential. The compounds were synthesized through a multistep process starting from ethyl piperidin-4-carboxylate. Structural confirmation was achieved using IR, EI-MS, and 1H/13C-NMR spectroscopic techniques. The antibacterial activity was assessed against various bacterial strains. []

N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3), 5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol (b3) []

  • Compound Description: This research focuses on the computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives, investigating their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Docking studies were performed against targets like EGFR, tubulin, COX-2, and 5-LOX. The compounds' biological activities were then assessed through various assays. []

2-((3-Cyano-4-(3,4-dichloro phenyl)-6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl) amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide []

  • Compound Description: This study uses microwave irradiation for the rapid synthesis of a series of 1,2,3,4-tetrahydropyrimidine derivatives incorporating oxadiazole and pyridine moieties. The synthesized compounds were characterized and evaluated for their antimicrobial and antitubercular activities. In vitro antimicrobial activity was assessed against various bacterial and fungal strains using the micro-broth dilution method. The in vitro antimycobacterial activity was determined against the Mycobacterium tuberculosis H37Rv strain using Lowenstein-Jensen medium. []

1-Ethyl-7-methyl-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one []

  • Compound Description: This research investigates ten 1,3,4-oxadiazole analogs synthesized from nalidixic acid and their copper complexes, focusing on characterizing them and assessing their biological activities. The compounds were prepared by cyclizing hydrazones derived from substituted 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides. The study emphasized the synthesis, characterization, and biological evaluation of these compounds. []

N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide, N'-substituted-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide []

  • Compound Description: This study synthesized and investigated novel acetamide and azomethine derivatives incorporating a poly-functional moiety as a single unit. 2-Chlorobenzoic acid was converted to 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol, which was subsequently reacted with different electrophiles to produce the target compounds. Structural confirmation was achieved through IR, 1H-NMR, and EI-MS spectral data. []

N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (Compound 28) []

  • Compound Description: This research explores a novel class of topoisomerase 1 (Top1) inhibitors based on a quinoline scaffold. The study focuses on designing, synthesizing, and validating these inhibitors, overcoming the limitations of camptothecin (CPT). Compound 28 displayed remarkable potency in inhibiting human Top1 activity, with an IC50 value of 29 ± 0.04 nM. Notably, compound 28 exhibited superior plasma serum stability compared to CPT and did not act as a P-glycoprotein substrate. []

N-(4-chloro-phenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (AL1) []

  • Compound Description: This study identifies and characterizes small-molecule inhibitors targeting type 1 pilus assembly in uropathogenic Escherichia coli (UPEC). AL1 specifically inhibited pilus subunit polymerization, disrupting UPEC type 1 pilus biogenesis and pilus-dependent biofilm formation without affecting bacterial cell growth. []

N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives []

  • Compound Description: This research synthesizes and evaluates the antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. 5-Substituted-1,3,4-oxadiazolin-2-thiones were reacted with N-(benzothiazol-2-yl)-2-chloroacetamides to yield N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives. Characterization involved IR, 1H NMR, 13C NMR, FAB+-MS, and elemental analysis. Antimicrobial activity was assessed against various bacterial and fungal strains, while cytotoxicity was evaluated using the MTT assay on NIH/3T3 cells. []

N-(4-Oxo-2-substituted phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl] acetamides [, ]

  • Compound Description: This research focuses on synthesizing substituted quinazolinone analogs and evaluating their anti-denaturation activity. It involves reacting 2-substituted phenyl-3-chloroacetamido quinazolin-4(3H)-ones with 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol to produce the target compounds. Structural confirmation was done using IR, HNMR, Mass spectral data, and elemental analysis. In vitro anti-inflammatory activity was evaluated using the bovine serum albumin method. Some compounds exhibited notable antibacterial activity, while others displayed moderate antioxidant activity compared to the standard drug. [, ]

N,N′-(benzene-1,3-diyldi-1,3,4-oxadiazole-5,2-diyl)bis{2-[(5-benzene-1,3-diyl-1,3,4-oxadiazol-2-yl)amino]acetamide} (macrocycle 1) []

  • Compound Description: This research focuses on the synthesis and biological evaluation of novel tetra-aza macrocyclic scaffolds incorporating oxadiazole, thiadiazole, and triazole rings. The synthesized macrocycles were evaluated for their antibacterial and antioxidant properties. They exhibited significant bacterial growth inhibition, comparable to ciprofloxacin. The compounds also displayed notable antioxidant activity in DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging assays. []

5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide []

  • Compound Description: This research synthesized and characterized a series of sulfonamide derivatives containing a piperidine nucleus, incorporating sulfonamide, acetamide, and oxadiazole functionalities. The study aimed to identify potent enzyme inhibitors and antimicrobial agents. The synthesized compounds were evaluated for their inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)isoindoline-1,3-dione []

  • Compound Description: This study focuses on synthesizing various derivatives of pharmaceutically active isoindoline. The research explores the chemical modification of the isoindoline core structure to generate a diverse set of compounds with potential therapeutic applications. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a), 2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4b), (2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4c) []

  • Compound Description: This study explores novel 2,5-diaryl-substituted 1,3,4-oxadiazole derivatives conjugated with triazole for their antimicrobial properties. These compounds, synthesized and characterized, were tested against various microorganisms, showcasing potent antimicrobial effects. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a) []

  • Compound Description: This research focuses on developing 1,3,4-oxadiazole-linked benzopyrimidinone conjugates as potential antimicrobial agents. Among the synthesized compounds, 5a exhibited promising antimicrobial activity. []

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one []

  • Compound Description: This study explores the synthesis and antimicrobial potential of the title compound. Researchers focused on evaluating its activity against various bacterial strains. []

Quinoxaline-Oxadiazole hybrids []

  • Compound Description: This research investigates a series of quinoxaline-oxadiazole hybrid molecules for their potential antimicrobial activities. The study explores the synergistic effects of combining these two heterocyclic moieties into a single molecular framework. []

Properties

CAS Number

895459-25-3

Product Name

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide

Molecular Formula

C18H17N3O3S

Molecular Weight

355.41

InChI

InChI=1S/C18H17N3O3S/c1-12-3-9-15(10-4-12)25-11-16(22)19-18-21-20-17(24-18)13-5-7-14(23-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

WOLSKGQFFHPGFK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.